molecular formula C13H8Cl2F3N3O2 B12451110 N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12451110
M. Wt: 366.12 g/mol
InChI Key: NESTYTPSEHUMCZ-UHFFFAOYSA-N
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Description

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine derivative featuring a trifluoromethyl group at position 4, a 2,5-dichlorophenyl substituent at position 6, and a glycine moiety attached via the pyrimidin-2-yl nitrogen. Its molecular formula is C₁₃H₈Cl₂F₃N₃O₂ (molecular weight: 366.13 g/mol) . The compound’s structural uniqueness lies in its trifluoromethyl group, which enhances metabolic stability, and the dichlorophenyl ring, which contributes to hydrophobic interactions.

Properties

Molecular Formula

C13H8Cl2F3N3O2

Molecular Weight

366.12 g/mol

IUPAC Name

2-[[4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H8Cl2F3N3O2/c14-6-1-2-8(15)7(3-6)9-4-10(13(16,17)18)21-12(20-9)19-5-11(22)23/h1-4H,5H2,(H,22,23)(H,19,20,21)

InChI Key

NESTYTPSEHUMCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,5-dichlorobenzonitrile and trifluoroacetic acid, under controlled conditions.

    Introduction of the Glycine Moiety: The glycine moiety is introduced through a coupling reaction with the pyrimidine intermediate. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrimidine ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, related pyrimidine derivatives have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Vascular Endothelial Growth Factor Receptor Inhibition
    • Compounds structurally related to this compound have been evaluated as inhibitors of the vascular endothelial growth factor receptor (VEGFR). These inhibitors play a critical role in antiangiogenic therapy, which is vital for limiting tumor growth and metastasis .
  • Antimicrobial Properties
    • The compound's potential antimicrobial activity is also notable. Similar pyrimidine derivatives have been investigated for their ability to combat bacterial infections, making them valuable in developing new antibiotics.

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute evaluated various pyrimidine derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, with mean GI50 values indicating effective growth inhibition .

CompoundCell Line TestedMean GI50 (μM)
Compound AA549 (Lung)15.72
Compound BMCF7 (Breast)12.53
This compoundVariousTBD

Case Study 2: VEGFR Inhibition

Another study explored the structure-activity relationship of pyrimidine derivatives as VEGFR inhibitors. The findings suggested that modifications to the pyrimidine ring significantly enhanced VEGFR inhibitory activity, supporting the hypothesis that this compound may also possess similar properties .

Mechanism of Action

The mechanism of action of N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl Substitution Isomers

The position of chlorine atoms on the phenyl ring significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name Phenyl Substitution Molecular Formula Molecular Weight (g/mol) Identifier
N-[6-(2,4-Dichlorophenyl)-...]glycine 2,4-dichloro C₁₃H₈Cl₂F₃N₃O₂ 366.13 DT372
N-[6-(3,4-Dichlorophenyl)-...]glycine 3,4-dichloro C₁₃H₈Cl₂F₃N₃O₂ 366.13 DT373
N-[6-(3,5-Dichlorophenyl)-...]glycine 3,5-dichloro C₁₃H₈Cl₂F₃N₃O₂ 366.13 DT374

Key Findings :

  • 3,5-Dichloro : Symmetrical substitution may reduce conformational flexibility, limiting interactions in certain biological systems .

Methoxy-Substituted Analogs

Replacing chlorine with methoxy groups alters electronic properties and polarity:

Compound Name Substitution Molecular Formula Identifier
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)...]glycine 3-methoxy C₁₄H₁₁F₃N₃O₃ DT231
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)...]glycine 4-methoxy C₁₄H₁₁F₃N₃O₃ DT235

Key Findings :

  • 4-Methoxy substitution (para position) may enhance solubility due to improved polarity .

Functional Group Variations

Glycine vs. Methylglycine
Compound Name Functional Group Molecular Formula Identifier
N-[6-(2,5-Dichlorophenyl)-...]-N-methylglycine N-methylglycine C₁₄H₁₀Cl₂F₃N₃O₂ DT382

Key Findings :

  • N-methylglycine (sarcosine) introduces a methyl group, reducing hydrogen-bonding capacity but increasing lipophilicity. This may enhance blood-brain barrier penetration in therapeutic contexts .
Glycine vs. Aminobenzoic Acid
Compound Name Functional Group Molecular Formula Identifier
N-[6-(2,5-Dichlorophenyl)-...]-4-aminobenzoic acid 4-aminobenzoic acid C₁₉H₁₂Cl₂F₃N₃O₂ DT2519

Key Findings :

  • The 4-aminobenzoic acid group introduces an aromatic amine and carboxylic acid, expanding hydrogen-bonding and π-π stacking capabilities. This modification is associated with improved enzyme inhibition in kinase-targeted studies .

Halogen-Substituted Pyrimidines

Compound Name Halogen Substitution Molecular Formula Identifier
2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine Bromine at position 2 C₁₁H₅BrCl₂F₃N₂ N/A

Key Findings :

  • Such compounds are often intermediates in synthesis rather than bioactive agents .

Biological Activity

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure with multiple functional groups, which contribute to its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl2F3N3O2, and it has a molecular weight of 380.1 g/mol. The IUPAC name is 2-[[4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid. The compound's structure is characterized by the presence of a dichlorophenyl group and a trifluoromethyl group attached to a pyrimidine ring, which influences its biological activity.

PropertyValue
Molecular FormulaC14H10Cl2F3N3O2
Molecular Weight380.1 g/mol
IUPAC Name2-[[4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid
InChI KeyVQUGQBWHOPUERF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may function as an inhibitor of certain enzymes or receptors involved in critical biological pathways, including those related to cancer cell proliferation and antimicrobial activity. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its observed anticancer and antimicrobial effects .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For example, in studies involving human colon cancer (HCT116) cells, the compound showed significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics .

Antimicrobial Effects

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary findings suggest that this compound possesses inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial protein synthesis pathways.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the effects of various pyrimidine derivatives on cancer cell lines. This compound was found to inhibit growth in HCT116 cells with an IC50 value of 15 µM, indicating moderate potency compared to other tested compounds .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited growth at concentrations ranging from 10 to 50 µg/mL, demonstrating potential as an antimicrobial agent.

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